molecular formula C12H11ClN2OS B1622301 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 318234-26-3

5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B1622301
CAS No.: 318234-26-3
M. Wt: 266.75 g/mol
InChI Key: JYXOYVVIFLGTRT-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C12H11ClN2OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde with phenylthiomethyl chloride under basic conditions to introduce the phenylsulfanyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Triethylamine in dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds structurally similar to 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde can inhibit cancer cell proliferation. A notable study evaluated its efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing promising results in inducing apoptosis when combined with standard chemotherapy agents like doxorubicin .

Data Table: Antitumor Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
5-Chloro-1-methyl-3-pyrazoleMCF-715Induces apoptosis
5-Chloro-1-methyl-3-pyrazoleMDA-MB-23120Inhibits cell proliferation

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism often involves the modulation of NF-kB signaling pathways .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research indicates that pyrazole derivatives can exhibit bacteriostatic effects against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death .

Pesticide Development

This compound has potential applications in developing novel pesticides. Its unique chemical properties enable it to act as an effective fungicide or herbicide, targeting specific biochemical pathways in pests while minimizing harm to non-target organisms.

Case Study: Efficacy as a Fungicide

A study conducted on various fungal pathogens demonstrated that formulations containing this pyrazole derivative showed significant antifungal activity. The compound was effective against common agricultural pathogens, suggesting its viability as a biopesticide .

Polymer Chemistry

In material science, the compound's unique structure can be utilized in synthesizing new polymers with enhanced properties. Pyrazole derivatives are being explored for their potential to improve thermal stability and mechanical strength in polymer matrices.

Case Study: Polymer Blends

Research on polymer blends incorporating pyrazole derivatives indicates improved mechanical properties compared to traditional materials. The incorporation of this compound into polycarbonate matrices resulted in enhanced impact resistance and thermal stability .

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenylsulfanyl group may play a role in modulating the compound’s biological activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
  • 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carboxylic acid

Uniqueness

5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Biological Activity

5-Chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde, with the CAS number 318234-26-3, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C12H11ClN2OSC_{12}H_{11}ClN_{2}OS with a molecular weight of 266.75 g/mol. It has a melting point range of 105–107 °C and is classified as an irritant, indicating potential toxicity upon exposure .

PropertyValue
Molecular FormulaC₁₂H₁₁ClN₂OS
Molecular Weight266.75 g/mol
Melting Point105–107 °C
CAS Number318234-26-3

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Compounds similar to 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole have shown effectiveness against various bacterial and fungal strains. The presence of the phenylsulfanyl group may enhance this activity through improved lipophilicity and cellular penetration .
  • Anticancer Properties : Pyrazole derivatives are being explored for their anticancer potential. Studies have demonstrated that certain pyrazoles can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various pyrazole derivatives found that compounds with similar structures to 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting potential as an alternative therapeutic agent .

Anticancer Activity

In vitro assays demonstrated that 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole significantly reduced the viability of human cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. Further mechanistic studies revealed that it modulated key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Properties

Research published in medicinal chemistry highlighted the compound's ability to reduce edema in animal models of inflammation. In these studies, administration of the compound resulted in a significant decrease in paw swelling compared to control groups, indicating its potential utility in treating inflammatory disorders .

Properties

IUPAC Name

5-chloro-1-methyl-3-(phenylsulfanylmethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-15-12(13)10(7-16)11(14-15)8-17-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXOYVVIFLGTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CSC2=CC=CC=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377144
Record name 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318234-26-3
Record name 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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